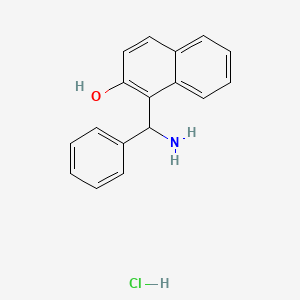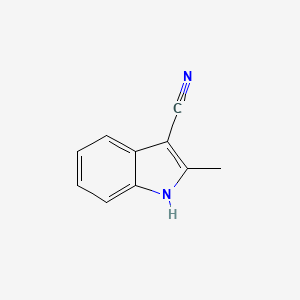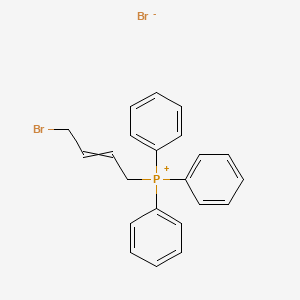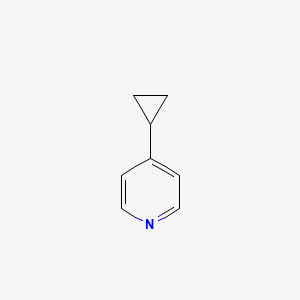
4-Cyclopropylpyridine
Vue d'ensemble
Description
4-Cyclopropylpyridine is a heterocyclic organic compound with the molecular formula C8H9N. It consists of a pyridine ring substituted with a cyclopropyl group at the fourth position.
Applications De Recherche Scientifique
4-Cyclopropylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as precursors to agrochemicals and pharmaceuticals .
Mode of Action
Pyridine derivatives are known to interact with various biological targets through mechanisms such as hydrogen bonding, π-π stacking, and dipole-dipole interactions .
Biochemical Pathways
It’s worth noting that pyridine derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Pharmacokinetics
The compound is a liquid at room temperature, suggesting it may have good solubility . The compound’s bioavailability would be influenced by factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion through the kidneys or liver.
Result of Action
Pyridine and its derivatives are often used in the synthesis of pharmaceuticals and may have various biological activities depending on the specific derivative .
Action Environment
The action, efficacy, and stability of 4-Cyclopropylpyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the body. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature changes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyclopropylpyridine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with pyridine to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents and catalysts such as aluminum chloride (AlCl3) are often employed.
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Piperidine derivatives.
Substitution: Arylated or alkylated cyclopropylpyridine derivatives.
Comparaison Avec Des Composés Similaires
4-Cyclopropylpyridine can be compared with other similar compounds, such as:
- 2-Cyclopropylpyridine
- 3-Cyclopropylpyridine
- 4-Cyclopropylquinazoline
Uniqueness: The unique positioning of the cyclopropyl group at the fourth position of the pyridine ring in this compound imparts distinct chemical and biological properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
4-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7(1)8-3-5-9-6-4-8/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQVBFDHWAVUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394267 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4904-21-6 | |
| Record name | 4-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


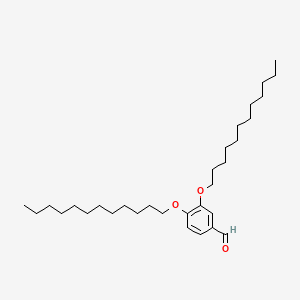
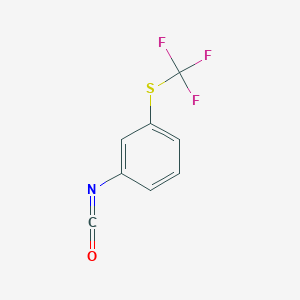
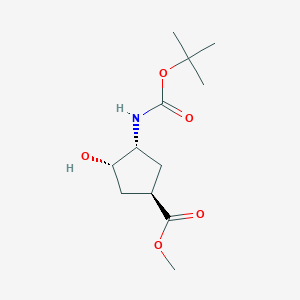
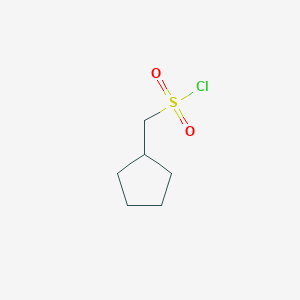

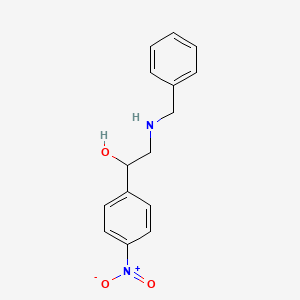
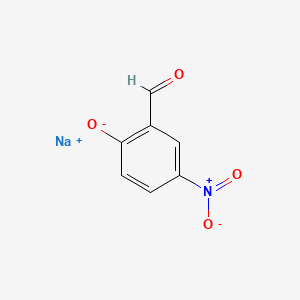
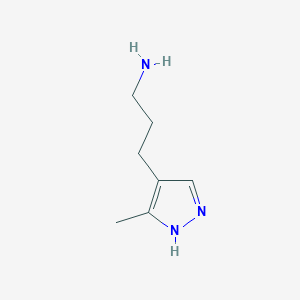


![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)
